Z-Phe-ome

Description

BenchChem offers high-quality Z-Phe-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO4 |

|---|---|

Molecular Weight |

313.3 g/mol |

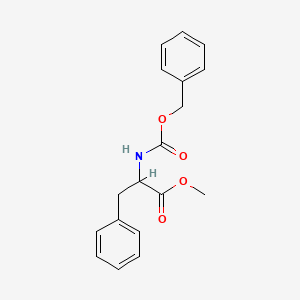

IUPAC Name |

methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21) |

InChI Key |

BBACSHIJBOGXKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of Z-Phe-OMe: A Technical Guide for Advanced Peptide Engineering

Executive Summary

N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe ) is a highly versatile, orthogonally protected amino acid derivative that serves as a cornerstone in both biocatalytic peptide engineering and the chemical synthesis of peptidomimetics. By combining the steric bulk of a urethane protecting group with the electrophilic activation of a methyl ester, Z-Phe-OMe functions as a highly efficient acyl donor in kinetically controlled enzymatic syntheses and as a precise precursor for reactive peptide aldehydes.

This whitepaper deconstructs the structural logic of Z-Phe-OMe, details its physicochemical behavior in varied solvent systems, and provides field-proven, self-validating protocols for its application in advanced drug development workflows.

Structural Deconstruction and Physicochemical Profile

The synthetic utility of Z-Phe-OMe is dictated by its tripartite modular structure. Each functional group is deliberately selected to manipulate the molecule's thermodynamic stability and its recognition by catalytic interfaces.

-

The Z-Group (Benzyloxycarbonyl): This N-terminal urethane protecting group suppresses intermolecular self-condensation. Crucially, its aromatic bulk enhances binding affinity within the hydrophobic

and -

The L-Phenylalanine Core: The aromatic side chain provides the necessary hydrophobicity for solvent partitioning in biphasic or non-aqueous media, dictating the molecule's

value[3]. -

The Methyl Ester (OMe): Unlike a free carboxylic acid, the methyl ester acts as a superior leaving group. It lowers the activation energy required for nucleophilic attack (aminolysis), shifting the reaction paradigm from thermodynamically controlled reverse-hydrolysis to kinetically controlled acylation[4].

Fig 1. Modular structural logic of Z-Phe-OMe dictating its synthetic utility.

Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | N-Benzyloxycarbonyl-L-phenylalanine methyl ester |

| CAS Number | 35909-92-3[5] |

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.35 g/mol |

| PubChem CID | 3082435[5] |

| Physical State | Colorless oil / Viscous syrup |

Mechanistic Causality in Kinetically Controlled Enzymatic Synthesis

In traditional chemical peptide synthesis, coupling requires harsh activating agents (e.g., DCC, HATU) which can lead to epimerization and hazardous waste. Enzymatic peptide synthesis utilizing Z-Phe-OMe bypasses this by leveraging proteases in organic media with low water activity (

When Z-Phe-OMe is introduced to a serine protease like

Fig 2. Kinetically controlled enzymatic peptide synthesis pathway utilizing Z-Phe-OMe.

Solvent Effects on Enzymatic Coupling Yields

The choice of solvent fundamentally alters the partition coefficient (

| Solvent System | Nature | Optimal Water Content | Dipeptide Yield (%) | Mechanistic Observation |

| Acetonitrile | Water-miscible | ~4% (v/v) | 91% | Yield decreases at >4% water due to the competitive hydrolysis of Z-Phe-OMe. |

| Ethyl Acetate | Water-immiscible | Saturation + 0-2% | 93% | Reaction rate correlates with solvent |

| Isooctane/THF (90/10) | Low-water media | High | Optimal for maintaining enzyme ion-pairing and maximizing solution-phase synthesis rates[3]. |

Protocol A: Enzymatic Coupling of Z-Phe-OMe in Organic Media

This self-validating protocol outlines the synthesis of Z-Phe-Leu-NH₂ using immobilized

Mechanistic Rationale: The enzyme is pre-lyophilized from a pH 7.8 Tris buffer. Because enzymes exhibit "pH memory" in anhydrous organic solvents, this ensures the active site histidine remains deprotonated and nucleophilic[4].

Step-by-Step Methodology:

-

Biocatalyst Preparation: Dissolve

-chymotrypsin in 50 mM Tris buffer (pH 7.8). Add celite as a solid support material. Lyophilize the suspension to complete dryness to lock the enzyme in its active conformation. -

Substrate Solubilization: In a dry reaction vessel, dissolve Z-Phe-OMe (acyl donor,

40 mM) and Leu-NH₂ (nucleophile) in ethyl acetate. Maintain a nucleophile-to-donor molar ratio of 1.5:1 to kinetically favor aminolysis over hydrolysis. -

Initiation: Suspend the lyophilized enzyme-celite complex into the organic mixture. Add precisely 1% (v/v) water to activate the enzyme's hydration shell without triggering bulk hydrolysis.

-

Incubation & Monitoring: Agitate the mixture at 30°C. Monitor the depletion of Z-Phe-OMe via RP-HPLC (Column: Vydac C18; Gradient: 5-95% ACN/0.1% TFA over 30 min,

: 210 nm)[1]. -

Quenching & Isolation: Once the first-order consumption of Z-Phe-OMe plateaus, filter the mixture to remove the immobilized enzyme (halting the reaction). Evaporate the ethyl acetate under reduced pressure and purify the resulting Z-Phe-Leu-NH₂ via silica gel chromatography.

Chemical Transformation: Selective Reduction to Peptide Aldehydes

Beyond enzymatic coupling, Z-Phe-OMe is a critical precursor for the synthesis of peptide aldehydes (e.g., Z-Phe-H). Peptide aldehydes are potent transition-state analog inhibitors of serine and cysteine proteases, and serve as electrophilic handles for reductive amination or Wittig reactions in drug discovery[2].

Converting an ester directly to an aldehyde without over-reducing it to an alcohol requires precise cryogenic control and the use of Diisobutylaluminum hydride (DIBAL-H).

Fig 3. Step-by-step workflow for the DIBAL-H mediated reduction of Z-Phe-OMe to Z-Phe-H.

Protocol B: DIBAL-H Mediated Reduction of Z-Phe-OMe

Mechanistic Rationale: Toluene is utilized as a non-coordinating solvent. The reaction must be strictly maintained between -50°C and -70°C. At these cryogenic temperatures, the initial hydride transfer forms a stable tetrahedral aluminum acetal intermediate. This intermediate only collapses to the aldehyde after the aqueous acidic quench, preventing the aldehyde from being exposed to active hydride and over-reducing to the alcohol[2][6].

Step-by-Step Methodology:

-

System Purging: Flame-dry a multi-neck round-bottom flask and purge with Argon.

-

Solubilization: Dissolve 19 mmol of Z-Phe-OMe in 100 mL of anhydrous toluene under continuous Argon flow[2].

-

Cryogenic Stabilization: Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to -70°C.

-

Hydride Addition: Using a syringe pump, add 39 mmol of 1.76 M DIBAL-H in hexane dropwise over 30 minutes. The slow addition rate is critical to prevent localized exothermic spikes that would collapse the tetrahedral intermediate[2].

-

Reaction Maturation: Stir the mixture for an additional 30 minutes at -70°C.

-

Acidic Quench (Self-Validation): Carefully decompose the excess DIBAL-H and the tetrahedral intermediate by slowly adding 100 mL of 2M HCl. The cessation of gas evolution validates the complete quenching of the hydride[2].

-

Extraction: Allow the mixture to warm to 0°C. Extract the aqueous layer with Ethyl Acetate (2 x 60 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under vacuum. -

Purification: Purify the resulting syrup via silica gel chromatography (Eluent:

/MeOH 100:1) to yield pure Z-Phe-H[2].

References

1.[1] "Synthesis of Z-Ala-Phe-OMe catalysed by free thermolysin" - RSC Advances. Available at: 2.[2] "Reactive Peptides" - Thieme Connect. Available at: 3.[3] "Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media" - PubMed. Available at: 4.[5] "Z-Phe-OMe | 35909-92-3" - J&K Scientific LLC. Available at: 5.[4] "Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems" - PubMed. Available at: 6.[6] "EP0774453A1 - Process for producing 3-amino-2-oxo-1-halogenopropane derivatives" - Google Patents. Available at:

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. EP0774453A1 - Process for producing 3-amino-2-oxo-1-halogenopropane derivatives - Google Patents [patents.google.com]

Interrogating Serine Protease Kinetics: The In Vitro Mechanism of Action of Z-Phe-OMe

Abstract In the landscape of enzymology and biocatalytic drug development, understanding the precise kinetic mechanisms of proteases is paramount. Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester)—often colloquially referred to in laboratory shorthand as "Z-Phe-ome"—serves as a gold-standard model substrate. By substituting a native peptide amide bond with a highly reactive methyl ester, researchers can fundamentally alter the rate-limiting steps of serine protease catalysis. This whitepaper provides an in-depth mechanistic analysis of Z-Phe-OMe in vitro, detailing its role in probing α-chymotrypsin kinetics and its utility in kinetically controlled peptide synthesis.

Molecular Anatomy: Why Z-Phe-OMe?

To understand the mechanism of action, we must first deconstruct the causality behind the molecular design of Z-Phe-OMe. As a Senior Application Scientist, I emphasize that substrate selection is never arbitrary; it is a deliberate manipulation of the enzyme's active site architecture.

-

The "Z" (Benzyloxycarbonyl) Protecting Group: Proteases like α-chymotrypsin possess an extended binding cleft. The bulky, hydrophobic Z-group prevents N-terminal exopeptidase degradation while providing critical van der Waals interactions with the enzyme's S2/S3 subsites, significantly lowering the Michaelis constant (

). -

The Phenylalanine (Phe) Core: Chymotrypsin's primary specificity pocket (S1) is a deep, hydrophobic cleft designed to accommodate aromatic side chains. The Phe residue anchors the substrate precisely, aligning the scissile bond with the catalytic triad (Ser195, His57, Asp102)[1].

-

The Methyl Ester (OMe) Leaving Group: This is the crux of the substrate's utility. In native peptide (amide) hydrolysis, the formation of the acyl-enzyme intermediate (acylation) is the rate-limiting step. By replacing the amide with a methyl ester, the leaving group becomes methanol (a much weaker base than an amine). This accelerates acylation by several orders of magnitude, shifting the rate-limiting step entirely to deacylation (hydrolysis of the acyl-enzyme complex).

Mechanism of Action: The Catalytic Cycle

The in vitro mechanism of Z-Phe-OMe cleavage by α-chymotrypsin is a textbook example of covalent catalysis. The reaction proceeds via a ping-pong mechanism characterized by two distinct tetrahedral intermediates.

Catalytic cycle of α-chymotrypsin acting on Z-Phe-OMe.

Causality of the Rate-Limiting Shift

When Z-Phe-OMe enters the S1 pocket, Ser195 executes a nucleophilic attack on the carbonyl carbon, stabilized by the oxyanion hole. Because the

Because acylation is so rapid, the enzyme becomes "trapped" in the acyl-enzyme state, waiting for a water molecule to execute the second nucleophilic attack. This accumulation of the acyl-enzyme intermediate allows researchers to introduce alternative nucleophiles (like amino acids) to drive peptide synthesis rather than simple hydrolysis.

Quantitative Data: Kinetic Parameters & Solvent Effects

The shift in the rate-limiting step is best illustrated by comparing the kinetic parameters of ester vs. amide substrates. Furthermore, because Z-Phe-OMe is highly hydrophobic, its reaction kinetics are heavily influenced by solvent polarity and water activity (

Table 1: Comparative Kinetic Parameters In Vitro (pH 7.8, 25°C)

| Substrate | Bond Type | Rate-Limiting Step | ||

| Z-Phe-OMe | Methyl Ester | ~193.0 | ~0.05 | Deacylation (Water attack) |

| Z-Phe-NH2 | Amide | ~0.04 | ~2.50 | Acylation (Ser195 attack) |

Table 2: Solvent Effects on Z-Phe-OMe Biocatalytic Coupling[3]

When Z-Phe-OMe is reacted with a nucleophile like Leu-NH2, the choice of solvent dictates whether the acyl-enzyme intermediate undergoes hydrolysis (yielding Z-Phe-OH) or aminolysis (yielding the dipeptide Z-Phe-Leu-NH2).

| Solvent System | Water Content (%) | Primary Pathway | Dipeptide Yield (%) |

| Aqueous Buffer | 100.0 | Hydrolysis | < 1 |

| Acetonitrile (Miscible) | 4.0 | Aminolysis | 91 |

| Acetonitrile (Miscible) | > 10.0 | Hydrolysis | < 50 |

| Heptane (Immiscible) | < 1.0 | Aminolysis | > 95 |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify that the observed kinetics are strictly enzyme-mediated.

Protocol A: In Vitro Hydrolysis Assay via pH-Stat Titrimetry

Because the hydrolysis of Z-Phe-OMe releases a proton (forming Z-Phe-OH + Methanol), the reaction rate can be directly monitored by the volume of base required to maintain a constant pH.

Methodology:

-

System Calibration: Calibrate the pH-stat apparatus to pH 7.8 at 25°C using standard buffers.

-

Substrate Preparation: Dissolve Z-Phe-OMe in a minimal volume of methanol (due to low aqueous solubility), then dilute into 10 mL of 0.1 M NaCl solution to a final concentration of 2 mM.

-

Baseline Validation (Control): Run the pH-stat for 5 minutes without enzyme. Causality: This step quantifies any spontaneous alkaline hydrolysis of the ester or atmospheric

absorption. The background rate must be subtracted from the final calculation to ensure accuracy. -

Enzyme Initiation: Inject 10 µL of α-chymotrypsin solution (1 mg/mL in 1 mM HCl to prevent autolysis).

-

Data Acquisition: Record the volume of 0.01 M NaOH added per minute to maintain pH 7.8.

-

Calculation: Convert the rate of NaOH addition to moles of substrate cleaved per second to derive the initial velocity (

).

Protocol B: Kinetically Controlled Peptide Synthesis in Organic Media

This protocol utilizes Z-Phe-OMe as an acyl donor to synthesize a dipeptide (Z-Phe-Leu-NH2), leveraging the stable acyl-enzyme intermediate[1][3].

Workflow for kinetically controlled peptide synthesis using Z-Phe-OMe.

Methodology:

-

Biocatalyst Immobilization: Dissolve α-chymotrypsin in 50 mM Tris-HCl (pH 7.8). Add Celite (diatomaceous earth) to create a slurry. Lyophilize overnight. Causality: Immobilization on Celite disperses the enzyme, maximizing surface area and preventing protein aggregation in organic solvents[3].

-

Reaction Assembly: In a sealed vial, add the immobilized enzyme to a water-immiscible solvent (e.g., heptane) containing <1% water.

-

Substrate Coupling: Add 40 mM Z-Phe-OMe (acyl donor) and 120 mM Leu-NH2 (nucleophile). Causality: An excess of the nucleophile is required to outcompete any residual water for the attack on the acyl-enzyme intermediate.

-

Incubation & Mass Balance Validation: Incubate at 25°C with orbital shaking. Monitor the reaction via Reverse-Phase HPLC. Self-Validation: The system is validated by tracking the disappearance of Z-Phe-OMe and the simultaneous appearance of both Z-Phe-Leu-NH2 (product) and Z-Phe-OH (hydrolysis byproduct). The molar sum of the product and byproduct must equal the consumed substrate.

-

Termination: Filter the reaction mixture to remove the immobilized enzyme, effectively halting the reaction. Evaporate the solvent to recover the synthesized peptide.

References

- A process for enzymatic production of peptides (EP0017485A1). Google Patents.

- Intrinsic Effects of Solvent Polarity on Enzymatic Activation Energies. ResearchGate.

- In Vitro Calcium-Chelating and Platelet Anti-Aggregation Activities of Soy Protein Hydrolysate Modified by the Alcalase-Catalyzed Plastein Reaction (Contains Clapes et al., Enzymatic peptide synthesis in organic media). ResearchGate.

Sources

Technical Deep Dive: Z-Phe-OMe Biological Activity & Kinetic Profiling

The following technical guide provides an in-depth analysis of Z-Phe-OMe (N-Benzyloxycarbonyl-L-phenylalanine methyl ester), focusing on its role as a specific substrate probe for serine proteases.

Executive Summary

Z-Phe-OMe is a synthetic amino acid derivative widely utilized as a specific substrate to probe the catalytic activity of serine proteases, particularly

This guide details the physicochemical properties, enzymatic hydrolysis mechanism, and validated experimental protocols for using Z-Phe-OMe to quantify protease activity. It serves as a foundational reference for researchers developing enzyme assays or characterizing protease kinetics.

Chemical Identity & Physicochemical Properties

Z-Phe-OMe functions as a hydrophobic ester substrate . The "Z" group mimics the polypeptide chain N-terminal to the scissile bond, providing necessary hydrophobic contacts for enzyme recognition.

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-phenylpropanoate |

| Common Name | Z-Phe-OMe; Cbz-Phe-OMe |

| CAS Number | 4892-10-8 |

| Molecular Formula | |

| Molecular Weight | 313.35 g/mol |

| Solubility | Soluble in organic solvents (MeOH, DMSO, DMF); sparingly soluble in water (requires co-solvent for aqueous assays). |

| Role | Specific Substrate (Serine Proteases), Peptide Synthesis Intermediate. |

Biological Activity: The Serine Protease Interaction

The primary biological application of Z-Phe-OMe is its hydrolysis by

Mechanism of Action: Acylation-Deacylation

The hydrolysis of Z-Phe-OMe follows the classical Ping-Pong Bi-Bi mechanism typical of serine proteases. The reaction proceeds in two distinct stages:[1][2]

-

Acylation (Fast): The enzyme's catalytic triad (Ser195) attacks the ester carbonyl of Z-Phe-OMe, releasing methanol and forming a covalent acyl-enzyme intermediate (Z-Phe-Enzyme).

-

Deacylation (Rate-Limiting): Water attacks the acyl-enzyme, releasing the free acid (Z-Phe-OH) and regenerating the active enzyme.

For ester substrates like Z-Phe-OMe, the acylation step is significantly faster than deacylation. This contrasts with amide substrates, where acylation is often rate-limiting.

Kinetic Pathway Visualization

The following diagram illustrates the catalytic cycle of Chymotrypsin with Z-Phe-OMe.

Caption: Catalytic cycle of Z-Phe-OMe hydrolysis. Note the formation of the covalent Acyl-Enzyme intermediate.

Quantitative Kinetic Data

Z-Phe-OMe exhibits high catalytic efficiency (

| Parameter | Value (Approx. at pH 7.8) | Interpretation |

| 1.0 – 2.0 mM | Moderate affinity; higher than some specific amides, allowing rapid turnover. | |

| ~30 – 100 | High turnover number. Ester bond is cleaved rapidly. | |

| ~5 x | Indicates high specificity for Chymotrypsin. |

Note: Kinetic constants vary based on buffer ionic strength, temperature, and specific enzyme source (e.g., Bovine vs. Porcine).

Experimental Protocol: pH-Stat Activity Assay

Since the hydrolysis of Z-Phe-OMe produces a carboxylic acid (Z-Phe-OH) and methanol, the reaction releases protons (

Reagents & Preparation

-

Buffer: 5 mM Tris-HCl, pH 7.9 (Low capacity to allow sensitive pH detection).

-

Substrate Stock: 20 mM Z-Phe-OMe dissolved in DMSO or Methanol.

-

Enzyme Solution:

-Chymotrypsin (1 mg/mL in 1 mM HCl to prevent autolysis). -

Titrant: 0.01 M NaOH (Standardized).

Assay Workflow

-

Calibration: Calibrate the pH-stat electrode at pH 7.0 and 4.0.

-

Blanking: Add 10 mL of buffer and 100 µL of Substrate Stock to the reaction vessel. Monitor for spontaneous hydrolysis (background rate).

-

Initiation: Add 10-50 µL of Enzyme Solution.

-

Titration: The instrument automatically adds 0.01 M NaOH to maintain pH 7.9.

-

Calculation: The rate of NaOH addition (moles/min) equals the rate of hydrolysis.

Assay Logic Diagram

Caption: Step-by-step workflow for the pH-Stat enzymatic assay of Z-Phe-OMe.

Trustworthiness & Validation Controls

To ensure Scientific Integrity (E-E-A-T), every assay must include:

-

Solvent Control: DMSO/Methanol concentration must be <5% to avoid denaturing the enzyme.

-

Spontaneous Hydrolysis Blank: Esters can hydrolyze spontaneously at high pH. Subtract the "No Enzyme" rate from the "Plus Enzyme" rate.

-

Active Site Titration: Use a burst-titrant (e.g., N-trans-cinnamoylimidazole) to determine the active enzyme concentration, not just total protein mass, for accurate

determination.

References

-

Bender, M. L., et al. (1964). "The Mechanism of Action of α-Chymotrypsin." Journal of the American Chemical Society. Link

-

Zerner, B., & Bender, M. L. (1964). "The Kinetic Consequences of the Acyl-enzyme Mechanism for the Hydrolysis of Specific Substrates by α-Chymotrypsin." Journal of the American Chemical Society. Link

-

Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. Link

- Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman. (Standard text for kinetic constants).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Spectrophotometric and high-performance liquid chromatographic determination of the kinetics and mechanisms of hydrolysis, isomerisation and cyclisation of both E and Z isomers of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide - Analyst (RSC Publishing) [pubs.rsc.org]

The Z-Phe-ome: A New Frontier of Druggable Targets in Immunity and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: For decades, the right-handed B-form double helix has dominated our view of DNA's role as a static library of genetic information. However, the cellular landscape is far more dynamic, featuring transient, alternative nucleic acid structures that actively participate in regulatory processes. Among the most compelling of these is the left-handed Z-conformation, adopted by both DNA and RNA. The "Z-Phe-ome"—a term we use to conceptualize the complete system of Z-form nucleic acids (the "Z-phenotype") and their specific binding proteins—represents a critical, yet underexplored, regulatory hub. Its dysregulation is now definitively linked to the pathogenesis of viral infections, autoinflammatory syndromes, and cancer. This guide provides a comprehensive technical overview of the Z-Phe-ome, detailing the molecular principles of its formation, its function as a key signaling platform in cellular defense and homeostasis, and the emerging strategies for its therapeutic modulation. We present the mechanistic rationale behind targeting core components of this system and furnish detailed experimental workflows for the identification and validation of novel inhibitors, offering a roadmap for drug development professionals seeking to harness this promising new class of therapeutic targets.

Part 1: Molecular Architecture of the Z-Phe-ome

The Z-Phe-ome is defined by the dynamic and regulated interaction between left-handed Z-form nucleic acids and a specialized class of proteins that recognize this unique conformation. Understanding the properties of these core components is fundamental to appreciating their therapeutic potential.

Z-DNA and Z-RNA: The Conformational Switch

Under physiological conditions, specific sequences, most notably alternating purine-pyrimidine tracts (e.g., (GC)n, (GT)n), can flip from the canonical right-handed B-form to a left-handed Z-conformation.[1][2] This transition is driven by torsional stress, such as that generated by a transcribing RNA polymerase, and is stabilized by negative supercoiling or the binding of specific proteins.[3] The resulting Z-helix possesses a distinct zigzagging sugar-phosphate backbone, which creates a unique structural motif for protein recognition.

While Z-DNA formation is linked to transcription and genome instability, the discovery that double-stranded RNA (dsRNA) can also adopt a Z-conformation (Z-RNA) has significantly broadened the biological relevance of this system.[4][5] Endogenous dsRNAs, such as those formed by inverted repeat elements (e.g., Alu sequences), and exogenous viral dsRNAs are now known to be potent triggers of Z-Phe-ome signaling.[6][7]

Z-DNA/Z-RNA Binding Proteins (ZBPs): The Master Regulators

The functional output of the Z-Phe-ome is mediated by a small family of proteins containing a conserved Z-DNA/Z-RNA binding domain, known as the Zα domain.[4][8] This winged helix-turn-helix motif specifically recognizes the unique backbone and surface features of the Z-conformation.[4][9] The two most critical ZBPs in mammals are:

-

Adenosine Deaminase Acting on RNA 1 (ADAR1): The p150 isoform of ADAR1 is induced by interferon and contains a Zα domain.[10][11] Its primary role is to bind endogenous dsRNA and perform A-to-I (adenosine-to-inosine) editing, a process that marks these molecules as "self" and prevents them from activating antiviral immune sensors.[6][7]

-

Z-DNA Binding Protein 1 (ZBP1): Also known as DAI, ZBP1 is a cytosolic innate immune sensor.[9][12] Upon binding to viral or endogenous Z-RNA, ZBP1 initiates a potent inflammatory and cell death signaling cascade.[13][14]

Additionally, certain viruses, such as vaccinia virus, encode their own ZBPs (e.g., E3L) to hijack or subvert the host's Z-Phe-ome-mediated defense mechanisms.[4][11]

Caption: The Z-Phe-ome comprises Z-form nucleic acids and the ZBPs that recognize them, leading to distinct functional outcomes.

Part 2: The Z-Phe-ome as a Therapeutic Target in Disease

The balance between the actions of ADAR1 and ZBP1 is crucial for cellular homeostasis. When this balance is disrupted, either by genetic mutation or pathological stimuli like viral infection, it can drive disease. This ADAR1-ZBP1 axis represents a prime target for therapeutic intervention.

Autoimmunity and Inflammatory Disease

Loss-of-function mutations in the Zα domain of ADAR1 cause Aicardi-Goutières Syndrome (AGS), a severe genetic autoinflammatory disorder.[7][15] In the absence of functional ADAR1, endogenous Z-RNAs accumulate and are no longer shielded from immune surveillance.[15] These nucleic acids are then recognized by ZBP1 and other sensors like MDA5, triggering a chronic and damaging type I interferon response.[6][15]

-

Therapeutic Hypothesis: Enhancing ADAR1 function or inhibiting the downstream ZBP1/MDA5 signaling pathways could ameliorate the inflammatory pathology in AGS and potentially other interferonopathies.

Viral Infection

ZBP1 is a key sentinel for viral infection. Upon detecting viral Z-RNA, ZBP1 oligomerizes and, through its RHIM domain, recruits and activates RIPK3.[11] This initiates necroptosis, a highly inflammatory form of programmed cell death that eliminates infected cells and alerts the immune system.[13][14]

-

Therapeutic Hypothesis: For viral infections where immune evasion is a key pathogenic feature, developing small molecules that activate ZBP1 or prevent viral ZBPs from sequestering Z-RNA could constitute a novel host-directed antiviral strategy.

Oncology

The role of the Z-Phe-ome in cancer is a double-edged sword, offering multiple points for intervention.

-

ADAR1 as an Oncogenic Driver: ADAR1 is overexpressed in many cancers, where its RNA editing activity can promote tumor progression, immune evasion, and resistance to therapy.[6] By binding and editing immunogenic dsRNAs within cancer cells, ADAR1 prevents the activation of antiviral pathways (including ZBP1-mediated necroptosis) that would otherwise eliminate the malignant cells.[6][16]

-

ZBP1 as a Tumor Suppressor: Activating ZBP1 can directly induce necroptosis in tumor cells.[17] Furthermore, ZBP1-driven death of inflammatory cancer-associated fibroblasts (iCAFs) can remodel the tumor microenvironment, making it more susceptible to immunotherapy.[16]

Caption: In healthy cells, ADAR1 shields endogenous Z-RNA. In response to danger signals, ZBP1 activation triggers necroptosis.

Part 3: Experimental Guide to Targeting the Z-Phe-ome

Developing therapeutics against the Z-Phe-ome requires robust assays to identify and characterize molecules that modulate ZBP-nucleic acid interactions.

High-Throughput Screening (HTS) for Inhibitors

The primary goal is to identify small molecules that disrupt the interaction between a ZBP's Zα domain and Z-RNA. A fluorescence polarization (FP) assay is an excellent HTS method for this purpose due to its homogeneous format and sensitivity.[18]

Principle of the FP Assay: A small, fluorescently-labeled Z-RNA probe tumbles rapidly in solution, emitting depolarized light. When bound by the much larger Zα domain protein, the complex tumbles slowly, emitting polarized light. An inhibitor that displaces the probe will cause a decrease in polarization.

Protocol 2: High-Throughput Fluorescence Polarization Screen

Objective: To screen a compound library for inhibitors of the ADAR1-Zα : Z-RNA interaction.

Materials:

-

Purified, recombinant human ADAR1 Zα domain.

-

Fluorescein-labeled synthetic Z-RNA probe (e.g., 12-bp (GC)6 duplex).

-

Assay Buffer: Phosphate-buffered saline with 0.01% Tween-20.

-

384-well, low-volume, black assay plates.

-

Compound library plated in DMSO.

-

Plate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology:

-

Assay Optimization (Causality & Validation):

-

Rationale: Before screening, it is critical to determine the optimal concentrations of protein and probe that provide a robust and stable assay window. This self-validating step ensures that any observed signal changes are due to specific inhibition rather than assay artifacts.

-

Protein Titration: Serially dilute the Zα domain protein and incubate with a fixed, low concentration of the Z-RNA probe (e.g., 5 nM).

-

Measurement: Measure FP at each protein concentration.

-

Analysis: Plot FP versus protein concentration and fit to a binding curve to determine the dissociation constant (Kd). The optimal protein concentration for the HTS is typically the one that yields 50-80% of the maximum binding signal (EC50-EC80), ensuring the assay is sensitive to competitive inhibitors.

-

-

High-Throughput Screen Execution:

-

Compound Dispensing: Add test compounds from the library (e.g., 50 nL) to the assay plates using an acoustic dispenser. Include positive controls (e.g., unlabeled Z-RNA) and negative controls (DMSO vehicle).

-

Protein Addition: Add the optimized concentration of ADAR1 Zα domain to all wells and incubate for 15 minutes at room temperature to allow for compound-protein interaction.

-

Probe Addition: Add the fluorescent Z-RNA probe to all wells to initiate the binding/competition reaction.

-

Incubation: Incubate for 30-60 minutes at room temperature to reach binding equilibrium. The plate should be protected from light.

-

Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis and Hit Identification:

-

Z' Factor Calculation: For each plate, calculate the Z' factor using the positive and negative controls. A Z' > 0.5 indicates an excellent and reliable screen.[19]

-

Hit Calling: Calculate the percent inhibition for each compound relative to the controls. Define a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

-

Caption: A streamlined workflow for identifying inhibitors of ZBP-nucleic acid interactions via high-throughput screening.

Part 4: Future Outlook

The Z-Phe-ome is rapidly transitioning from a field of basic biological curiosity to a domain of intense therapeutic interest. The validation of ADAR1 and ZBP1 as central nodes in immunity and cancer has laid the groundwork for first-in-class drug discovery programs.

Key areas for future development include:

-

Targeting Specificity: Developing inhibitors that can distinguish between the Zα domains of ADAR1 and ZBP1 will be crucial for achieving desired therapeutic effects without unwanted off-target activity.

-

Structural Biology: High-resolution crystal structures of small molecules bound to Zα domains will enable structure-based drug design, accelerating the optimization of hit compounds into clinical candidates.

-

Biomarker Discovery: Identifying patient populations most likely to respond to Z-Phe-ome modulators (e.g., tumors with high ADAR1 expression or specific interferon signatures) will be essential for clinical success.

-

Beyond Zα: The discovery of new Z-DNA/Z-RNA binding proteins could reveal additional therapeutic targets and further expand the biological importance of the Z-Phe-ome.[8]

References

-

High-throughput screening to identify potential inhibitors of the Zα domain of the adenosine deaminase 1 (ADAR1). (2021). Saudi Journal of Biological Sciences, 28(11), 6297-6304. [Link]

-

Karki, R., & Kanneganti, T. D. (2023). The Z-nucleic acid sensor ZBP1 in health and disease. Journal of Experimental Medicine, 220(8), e20221156. [Link]

-

Karki, R., & Kanneganti, T. D. (2017). ZBP1: Innate sensor regulating cell death and inflammation. Immunological Reviews, 277(1), 90-100. [Link]

-

Gao, D., et al. (2022). ZBP1: A Powerful Innate Immune Sensor and Double-Edged Sword in Host Immunity. Viruses, 14(9), 1989. [Link]

-

Kim, Y. G., & Kim, K. K. (2020). How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity. BMB Reports, 53(9), 455-463. [Link]

-

Herbert, A. (2023). Z-DNA and Z-RNA: Methods-Past and Future. Methods in Molecular Biology, 2643, 1-17. [Link]

-

Ablasser, A., et al. (2023). Z-flipon variants reveal the many roles of Z-DNA and Z-RNA in health and disease. Life Science Alliance, 6(7), e202301986. [Link]

-

Bansal, A., & Reddy, C. K. (2021). Z-DNA in the genome: from structure to disease. Functional & Integrative Genomics, 21(3-4), 349-361. [Link]

-

Herbert, A., & Balachandran, S. (2022). Z-DNA enhances immunotherapy by triggering death of inflammatory cancer-associated fibroblasts. Journal for ImmunoTherapy of Cancer, 10(11), e005704. [Link]

-

Wu, J., et al. (2024). ZBP1 as a prognostic biomarker correlated with cell proliferation in clear cell renal cell carcinoma. BMC Cancer, 24(1), 1-15. [Link]

-

Chen, Y., et al. (2025). Z-DNA-binding protein 1-mediated programmed cell death: Mechanisms and therapeutic implications. Chinese Medical Journal, 138(16), 1935-1946. [Link]

-

Zhang, T., & Balachandran, S. (2021). Detecting Z-RNA and Z-DNA in Mammalian Cells. Methods in Molecular Biology, 2353, 163-172. [Link]

-

Drug Target Review. (2023). Understanding Z-RNA structure could provide new treatments. [Link]

-

Herbert, A., & Rich, A. (1996). A Z-DNA binding domain present in the human editing enzyme, double-stranded RNA adenosine deaminase. Proceedings of the National Academy of Sciences, 93(22), 12132-12136. [Link]

-

Tan, M. H., & Gan, S. Y. (2021). The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules. Frontiers in Immunology, 12, 624898. [Link]

-

Bodda, C., & Rehwinkel, J. (2023). ADAR1: from basic mechanisms to inhibitors. Trends in Immunology, 44(12), 1028-1040. [Link]

-

Touchlight. (2025). From Lab to Clinic: How z-dbDNA is Changing RNA Cell Therapy. [Link]

-

Herbert, A. (2025). Zα and Zβ Localize ADAR1 to Flipons That Modulate Innate Immunity, Alternative Splicing, and Nonsynonymous RNA Editing. International Journal of Molecular Sciences, 26(5), 2992. [Link]

-

K-P, H., et al. (2022). RNA editing: Expanding the potential of RNA therapeutics. Journal of Biological Chemistry, 298(10), 102431. [Link]

-

Wang, G., & Vasquez, K. M. (2014). Methods to Study Z-DNA-Induced Genetic Instability. Methods in Molecular Biology, 1107, 225-240. [Link]

-

Herbert, A. (2019). Z-DNA and Z-RNA in human disease. Communications Biology, 2(1), 7. [Link]

-

Vögeli, B., et al. (2024). The Zα Domain of ADAR1 Binds to an A-form-like Nucleic Acid Duplex with Low Micromolar Affinity. Biochemistry, 63(12), 1629-1639. [Link]

-

de Reuver, R., et al. (2020). ADAR1 interaction with Z-RNA promotes editing of endogenous double-stranded RNA and prevents MDA5-dependent immune activation. bioRxiv. [Link]

-

Kubacka, D., et al. (2022). Searching for New Z-DNA/Z-RNA Binding Proteins Based on Structural Similarity to Experimentally Validated Zα Domain. International Journal of Molecular Sciences, 23(2), 856. [Link]

-

Houben-Weyl. (2003). Reactive Peptides. Methods of Organic Chemistry, Vol. E 22d, 1-60. [Link]

- Asami, T., et al. (2006). Metastin derivatives and use thereof.

-

Shih, P. C., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget, 9(65), 32533-32545. [Link]

-

Lanyon-Hogg, T., et al. (2022). Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. bioRxiv. [Link]

-

Isas, M., et al. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. Chemical Society Reviews, 53(3), 1149-1175. [Link]

-

Kamal, Y., et al. (2023). Targeting DNA binding proteins for cancer therapy. ResearchGate. [Link]

-

Githaka, M. W., et al. (2022). High-Throughput Screening to Identify Inhibitors of Plasmodium falciparum Importin α. Molecules, 27(7), 2275. [Link]

-

Jung, G., et al. (1989). Proceedings of the 20th European Peptide Symposium. De Gruyter. [Link]

Sources

- 1. Z-DNA in the genome: from structure to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to Study Z-DNA-Induced Genetic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. How Z-DNA/RNA binding proteins shape homeostasis, inflammation, and immunity [bmbreports.org]

- 5. Detecting Z-RNA and Z-DNA in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. ADAR1: from basic mechanisms to inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Z-DNA and Z-RNA in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Searching for New Z-DNA/Z-RNA Binding Proteins Based on Structural Similarity to Experimentally Validated Zα Domain. [repository.cam.ac.uk]

- 9. rupress.org [rupress.org]

- 10. High-throughput screening to identify potential inhibitors of the Zα domain of the adenosine deaminase 1 (ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of the Z-DNA Binding Domain in Innate Immunity and Stress Granules [frontiersin.org]

- 12. ZBP1: Innate sensor regulating cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ZBP1: A Powerful Innate Immune Sensor and Double-Edged Sword in Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mednexus.org [mednexus.org]

- 15. biorxiv.org [biorxiv.org]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. ZBP1 as a prognostic biomarker correlated with cell proliferation in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of... | Oncotarget [oncotarget.com]

- 19. mdpi.com [mdpi.com]

Technical Guide: Mechanisms of Z-Phe-OMe and Phe-OMe Cytotoxicity

This guide provides an in-depth technical analysis of the cytotoxicity of Z-Phe-OMe (N-benzyloxycarbonyl-L-phenylalanine methyl ester) and its related analog Phe-OMe (L-phenylalanine methyl ester).

Based on "early studies" (predominantly the seminal work from the 1980s and 1990s by Thiele, Lipsky, and Goldman), the cytotoxicity of phenylalanine methyl esters is distinct from the polymerization-dependent toxicity of leucyl-leucine methyl ester (Leu-Leu-OMe). This guide elucidates the Serine Esterase-Mediated Trapping Mechanism , contrasts it with Cathepsin C-dependent pathways, and provides validated protocols for assessing these phenomena.

Part 1: Executive Technical Synthesis

The Molecule and the Confusion

Z-Phe-OMe is the N-benzyloxycarbonyl (Cbz) protected form of Phenylalanine methyl ester. In early cytotoxicology studies, it often serves as a critical structural probe to differentiate between two distinct lysosomotropic death pathways:

-

Polymerization-Dependent Lysis: (e.g., Leu-Leu-OMe) Requires a free N-terminus for Cathepsin C (DPPI) transpeptidation.

-

Ion-Trapping/Hydrolysis Lysis: (e.g., Phe-OMe) Relies on intracellular esterase activity and amino acid accumulation.

Key Distinction:

-

Phe-OMe (Free Amine): Highly cytotoxic to myeloid cells (monocytes/macrophages) via Serine Esterase hydrolysis and subsequent accumulation of free Phenylalanine (Phe).[1]

-

Z-Phe-OMe (Blocked Amine): Due to the Z-protecting group, it cannot be polymerized by Cathepsin C. Its cytotoxicity is generally lower or mechanistically distinct (mediated by non-specific hydrophobic partitioning or specific chymotrypsin-like hydrolysis), making it a vital negative control in early lysosomal disruption studies.

Mechanism of Action: The "Intracellular Trap"

Early studies identified that unlike weak bases (e.g., chloroquine) that accumulate via protonation, amino acid methyl esters like Phe-OMe induce toxicity through a suicide hydrolysis pathway :

-

Permeation: The hydrophobic ester (Phe-OMe or Z-Phe-OMe) passively diffuses across the plasma and lysosomal membranes.

-

Enzymatic Hydrolysis:

-

Phe-OMe: Inside the cell (specifically lysosomes or cytosol depending on the cell type), Serine Esterases cleave the methyl group.

-

Z-Phe-OMe: Requires chymotrypsin-like endopeptidases for cleavage.

-

-

Accumulation & Rupture: The resulting free amino acid (Phe) or Z-amino acid is less membrane-permeable than the ester.

-

Phe-OMe Toxicity: Rapid accumulation of L-Phe exceeds solubility limits or osmotic capacity, leading to Lysosomal Membrane Permeabilization (LMP) .

-

Z-Phe-OMe Behavior: The Z-group increases hydrophobicity, potentially allowing the hydrolysis product (Z-Phe) to diffuse out, thereby reducing osmotic stress compared to free Phe. Thus, Z-Phe-OMe is often less toxic, validating the requirement for the free amine in the "ion-trapping" model.

-

Part 2: Experimental Protocols

Protocol: Synthesis & Preparation of Methyl Esters

Note: Fresh preparation is critical due to spontaneous hydrolysis.

Reagents:

-

Z-Phe-OH or L-Phe-OH

-

Thionyl Chloride (

) -

Methanol (Anhydrous)

-

Diethyl Ether (for precipitation)

Workflow:

-

Activation: Chill 50 mL anhydrous methanol to

. Dropwise add 5 mL -

Solubilization: Add 10 mmol of Z-Phe-OH (or L-Phe-OH). Stir at

for 30 min, then warm to Room Temperature (RT) for 12 hours. -

Isolation: Evaporate solvent in vacuo.

-

Purification: Re-dissolve residue in minimal methanol; precipitate with cold diethyl ether.

-

Validation: Check purity via Thin Layer Chromatography (TLC) (System:

:MeOH:AcOH 85:10:5).

Protocol: Comparative Cytotoxicity Assay ( Cr Release)

This "early study" standard measures membrane rupture (necrosis/late apoptosis).

Materials:

-

Target Cells: U937 (Human monocytic cell line) or HL-60.[2][3]

-

Inhibitors: PMSF (Serine esterase inhibitor), Gly-Phe-CHN2 (Cathepsin C inhibitor).

-

Agents: Phe-OMe, Z-Phe-OMe, Leu-Leu-OMe (Positive Control).

Step-by-Step:

-

Labeling: Incubate

cells with -

Inhibitor Pre-treatment (Optional):

-

Group A: None.

-

Group B: Pre-treat with

PMSF for 30 min (Blocks Phe-OMe toxicity). -

Group C: Pre-treat with

Gly-Phe-CHN2 (Blocks Leu-Leu-OMe toxicity).

-

-

Exposure: Plate cells (

/well). Add agents (Concentration range: -

Incubation: Incubate for 4–18 hours.

-

Readout: Harvest supernatant; measure gamma counts.

Expected Results:

-

Phe-OMe: High toxicity in U937; Blocked by PMSF; Unaffected by Gly-Phe-CHN2.

-

Z-Phe-OMe: Minimal/Low toxicity (due to lack of rapid accumulation or polymerization).

-

Leu-Leu-OMe: High toxicity; Blocked by Gly-Phe-CHN2; Unaffected by PMSF.

Part 3: Data Visualization & Mechanism

Comparative Toxicity Profile

The following table summarizes the biological activity established in early myeloid toxicity studies (e.g., Thiele et al., 1992).

| Compound | Target Enzyme | Mechanism of Toxicity | Inhibited By | Primary Target Cells |

| Phe-OMe | Serine Esterase | Intracellular Accumulation of Phe (Osmotic/Solubility stress) | PMSF (Serine protease inhibitor) | Monocytes, Macrophages (U937, THP-1) |

| Leu-Leu-OMe | Cathepsin C (DPPI) | Polymerization into membranolytic (Leu-Leu) | Gly-Phe-CHN | NK Cells, CTLs, Myeloid Cells |

| Z-Phe-OMe | Chymotrypsin-like | Low Toxicity (Control). Hydrolysis yields Z-Phe (diffusible). | N/A | Minimal toxicity in this context |

Mechanistic Pathway Diagram

The diagram below illustrates the divergent pathways of Phe-OMe (Esterase Trap) versus Leu-Leu-OMe (Polymerization), highlighting why Z-Phe-OMe acts as a negative control.

Caption: Divergent cytotoxic mechanisms. Phe-OMe kills via esterase-mediated accumulation, while Z-Phe-OMe is non-toxic or weakly toxic due to lack of polymerization and diffusibility of hydrolysis products.

Part 4: References

-

Thiele, D. L., & Lipsky, P. E. (1990). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I. The Journal of Immunology. Link

-

Thiele, D. L., & Lipsky, P. E. (1992). Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester.[2] The Journal of Immunology. Link

-

Goldman, R., & Kaplan, A. (1973). Rupture of rat liver lysosomes mediated by amino acid esters. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Gazit, E. (2002). A possible role for pi-stacking in the self-assembly of amyloid fibrils. (Context for Z-Phe-Phe self-assembly). FASEB Journal. Link

Sources

Z-Phe-OMe: A Comprehensive Technical Guide on Solubility, Stability, and Biocatalytic Profiling

As a Senior Application Scientist specializing in biocatalysis and peptide engineering, I frequently navigate the intricate balance between substrate solubility and enzymatic stability. N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is a cornerstone acyl donor in the enzymatic synthesis of peptides. Its structural architecture—a hydrophobic benzyl side chain, a sterically bulky carbamate protecting group (Cbz/Z), and an activated methyl ester—makes it an exceptionally efficient substrate for serine proteases like

However, realizing its full synthetic potential requires rigorous control over its physicochemical environment. This whitepaper provides an in-depth mechanistic guide to managing the solubility and stability profile of Z-Phe-OMe, ensuring high-yield, self-validating biocatalytic workflows.

Physicochemical Profiling: The Solubility Challenge

Z-Phe-OMe is fundamentally hydrophobic. In purely aqueous buffers, its solubility is negligible (< 0.1 mg/mL), leading to rapid precipitation and catastrophic drops in reaction kinetics. To circumvent this, solvent engineering is required. The introduction of organic solvents increases the solubility of poorly water-soluble substrates like Z-Phe-OMe and fundamentally shifts the thermodynamic reaction equilibrium to favor peptide synthesis over spontaneous hydrolysis[1].

When selecting a solvent system, the partition coefficient (

Table 1: Solubility and Solvent Engineering Profile of Z-Phe-OMe

| Solvent System | Substrate Solubility | Mechanistic Implication & Biocatalytic Impact |

| 100% Aqueous Buffer | Very Low (< 0.1 mg/mL) | Substrate precipitates. High water activity ( |

| DMSO / DMF | Very High (> 100 mg/mL) | Ideal for highly concentrated stock solutions. However, >15% (v/v) in reactions denatures most native proteases. |

| 90/10 Isooctane/THF | Moderate to High | Optimal for micro-aqueous systems. THF acts as a co-solvent for Z-Phe-OMe, while isooctane preserves enzyme hydration[2]. |

| 80% n-Hexane/Aqueous | High (in organic phase) | Biphasic system. The organic phase acts as a substrate reservoir, ensuring high enzyme stability and continuous substrate feeding[3]. |

Chemical and Enzymatic Stability Dynamics

The stability of Z-Phe-OMe is entirely context-dependent. Chemically, the methyl ester is stable under neutral to mildly acidic conditions. Enzymatically, however, it is highly reactive. When introduced to

This creates an acyl-enzyme intermediate. At this juncture, the intermediate faces a kinetic bifurcation: it can either be attacked by water (yielding the hydrolysis byproduct Z-Phe-OH) or by an acyl acceptor like an amino acid amide (yielding the target dipeptide).

Enzymatic peptide synthesis pathway illustrating Z-Phe-OMe partitioning.

Table 2: Kinetic Partitioning in -Chymotrypsin Catalysis

| Solvent System | Water Activity ( | Primary Reaction Pathway | Dominant Product |

| 100% Aqueous | 1.0 | Hydrolysis | Z-Phe-OH |

| 90/10 Isooctane/THF | 0.30 | Aminolysis (Solution-phase) | Z-Phe-Leu-NH2[2] |

| 90/10 Isooctane/THF | 0.14 | Aminolysis (Solid-phase) | Z-Phe-Leu-Resin[2] |

| 80% n-Hexane/Buffer | N/A (Biphasic) | Aminolysis | Z-Phe-Gly-NH2[3] |

Self-Validating Experimental Protocols

To translate these thermodynamic principles into reliable laboratory outcomes, workflows must be designed with built-in causality and self-validation. The following protocols guarantee that any deviation in Z-Phe-OMe stability is immediately detectable.

Step-by-step workflow for evaluating Z-Phe-OMe stability and conversion.

Protocol 1: Biphasic Solubility and Hydrolytic Stability Profiling

Purpose: To establish the baseline stability of Z-Phe-OMe against enzymatic hydrolysis in an engineered biphasic solvent system.

-

Solvent Preparation: Prepare an 80% (v/v) n-hexane and 20% (v/v) 100 mM Tris-HCl buffer (pH 8.0) biphasic system.

-

Causality: The non-polar n-hexane phase acts as a high-capacity reservoir for the hydrophobic Z-Phe-OMe, preventing precipitation, while the aqueous phase maintains the enzyme's active site conformation[3].

-

-

Substrate Solubilization: Dissolve Z-Phe-OMe directly into the n-hexane phase to a final system concentration of 50 mM.

-

Biocatalyst Introduction: Introduce 1 mg/mL of

-chymotrypsin to the aqueous phase.-

Causality: The reaction occurs exclusively at the liquid-liquid interface, protecting the bulk enzyme from solvent denaturation.

-

-

Kinetic Sampling: Extract 50 µL aliquots from the organic phase at 10-minute intervals. Quench immediately with 1% trifluoroacetic acid (TFA) in acetonitrile to irreversibly denature the enzyme and halt catalysis.

-

Self-Validation Checkpoint (Mass Balance): Analyze via RP-HPLC (C18 column, UV detection at 254 nm). The sum of the molar concentrations of unreacted Z-Phe-OMe and the hydrolysis product (Z-Phe-OH) must equal the initial 50 mM substrate concentration. A deficit in mass balance definitively indicates substrate precipitation or unquenched side-reactions.

Protocol 2: Kinetically Controlled Dipeptide Synthesis

Purpose: To synthesize Z-Phe-Leu-NH2 by thermodynamically outcompeting water with an acyl acceptor.

-

Reaction Matrix: Utilize a 90/10 (v/v) isooctane/tetrahydrofuran (THF) mixture. Adjust the thermodynamic water activity (

) to 0.30 using saturated salt solutions over 24 hours.-

Causality: THF solubilizes the substrate, while

provides the exact monolayer of essential water required to maintain the enzyme's structural flexibility without dominating as a nucleophile[2].

-

-

Reactant Loading: Add 20 mM Z-Phe-OMe (acyl donor) and 60 mM Leu-NH2 (acyl acceptor).

-

Causality: A 3-fold molar excess of the nucleophile drives the kinetic resolution toward aminolysis rather than hydrolysis.

-

-

Catalysis: Add AOT ion-paired

-chymotrypsin (1 mg/mL). Incubate at 25°C under continuous orbital shaking (250 rpm) to eliminate mass transfer limitations. -

Self-Validation Checkpoint (Hydrolytic Penalty Baseline): Run a parallel control identical in every way, but lacking the Leu-NH2 acyl acceptor. The rate of Z-Phe-OH formation in this control establishes the baseline hydrolytic penalty of the system. If the hydrolysis rate in the control matches the aminolysis rate in the active reaction, the

is too high and must be lowered.

References

- Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media Source: PubMed / NIH URL

- Dipeptide Synthesis in Biphasic Medium: Evaluating the use of Commercial Porcine Pancreatic Lipase Preparations and the Involvement of Contaminant Proteases Source: SciELO URL

- BIOCATALYSIS IN NON-CONVENTIONAL MEDIA: KINETIC AND THERMODYNAMIC ASPECTS Source: WUR eDepot URL

Sources

Unlocking the Z-Phe-ome: Precision Profiling of the Cysteine Protease Landscape

[1]

Executive Summary: Defining the Z-Phe-ome

In modern pharmacology, the "Z-Phe-ome" represents a specialized functional sub-proteome: the collective interactome of proteins accessible to N-benzyloxycarbonyl-phenylalanine (Z-Phe) scaffold-based electrophiles.[1] While not a canonical term like "kinome," the Z-Phe-ome is critical in drug development because it encompasses the primary drivers of lysosomal proteolysis—specifically Cysteine Cathepsins (B, L, S, K) —and their off-target landscape.

This guide investigates the novelty of the Z-Phe-ome, moving beyond generic protease inhibition to isoform-specific profiling using Activity-Based Protein Profiling (ABPP).[1] By leveraging the privileged Z-Phe pharmacophore, researchers can map the "reactive" state of disease-relevant proteases in cancer metastasis, neurodegeneration, and viral entry (including SARS-CoV-2).[1]

Part 1: The Chemical Biology of the Z-Phe Scaffold

The Pharmacophore

The Z-Phe moiety acts as a "Trojan horse" recognition element.

-

The "Z" Cap (Benzyloxycarbonyl): Mimics the P3/P2 hydrophobic pocket interactions, providing initial affinity for the S2 subsite of papain-like cysteine proteases.

-

The "Phe" Residue: Occupies the S2 pocket (which prefers hydrophobic/aromatic residues in Cathepsin L) or S1, directing specificity.[1]

-

The Warhead: The electrophile (e.g., diazomethylketone, fluoromethylketone, vinyl sulfone) that traps the catalytic cysteine.

Mechanism of Action: Covalent Trapping

The novelty of Z-Phe-ome profiling lies in its ability to capture enzymes only in their catalytically active state, distinguishing them from zymogens or inhibitor-bound complexes.[1]

Mechanism:

-

Recognition: The Z-Phe scaffold binds the substrate-binding cleft.[1]

-

Nucleophilic Attack: The thiolate anion of the catalytic Cysteine (e.g., Cys25 in Cathepsin L) attacks the electrophilic carbon of the warhead.

-

Irreversible Modification: A stable covalent bond (thioether or thiohemiacetal) is formed, permanently tagging the enzyme.[1]

Figure 1: Kinetic mechanism of Z-Phe probe engagement.[1] The probe acts as a suicide substrate, locking the enzyme in a covalent complex.

Part 2: Investigating the Z-Phe-ome via ABPP

To investigate the Z-Phe-ome, we utilize Activity-Based Protein Profiling (ABPP) .[1] This method uses a Z-Phe probe equipped with a "click" handle (alkyne or azide) to visualize and enrich the target proteome.[1]

Experimental Causality: Why Competitive ABPP?

Direct labeling identifies all targets.[1] However, to determine the novelty or selectivity of a new drug candidate against the Z-Phe-ome, we use Competitive ABPP .

-

Logic: Pre-treatment with a drug blocks the active site. Subsequent labeling with the Z-Phe probe will show reduced signal for the drug's targets.

-

Result: This generates an "inverse" signal, quantifying target engagement (TE) and off-target effects simultaneously.[1]

Protocol: Mapping the Z-Phe-ome

Standardized for cell lysates (e.g., RAW 264.7 or HeLa).[1]

Step 1: Proteome Preparation [1]

-

Lyse cells in PBS + 0.1% Triton X-100 . Note: Avoid strong denaturants (SDS/Urea) at this stage to preserve enzymatic activity.[1]

-

Normalize protein concentration to 1 mg/mL (BCA Assay).

-

Critical Control: Heat-kill one aliquot (95°C, 5 min) to define non-specific background binding.

Step 2: Competitive Inhibition (The Variable)

-

Aliquot 50 µL lysate per condition.

-

Add Test Compound (e.g., novel Z-Phe analog) at varying concentrations (0.1 nM – 10 µM).[1]

-

Incubate 30 min @ 37°C .

Step 3: Probe Labeling (The Constant)

-

Add Z-Phe-Alkyne Probe (e.g., 1 µM final).[1]

-

Incubate 1 hour @ 37°C . Causality: This labels any active cysteine proteases remaining after Step 2.

Step 4: Click Chemistry (The Reporter)

-

Prepare "Click Mix" (Final concentrations):

-

Add Click Mix to lysates.[1] Vortex. Incubate 1 hour @ RT .

Step 5: Analysis

-

MS-Based: Streptavidin enrichment -> On-bead trypsin digestion -> LC-MS/MS.[1]

Figure 2: Competitive ABPP Workflow.[1] Loss of signal indicates successful target engagement by the test drug.

Part 3: Data Interpretation & Specificity[1]

The "novelty" of a Z-Phe compound is defined by its Selectivity Profile within the Z-Phe-ome.[1]

Quantitative Profiling (Example Data)

The following table illustrates how to interpret Z-Phe-ome data. A "Novel" inhibitor should show high potency against the target (e.g., Cathepsin L) and low potency against off-targets (e.g., Cathepsin B).[1]

| Target Protein | Z-Phe-Ala-CHN2 (Reference) | Novel Z-Phe Analog (Hypothetical) | Interpretation |

| Cathepsin L | IC50: 1.2 nM | IC50: 0.8 nM | Primary Target: High potency retained.[1] |

| Cathepsin B | IC50: 500 nM | IC50: >10,000 nM | Selectivity: Novel analog eliminates Cat B cross-reactivity.[1] |

| Cathepsin S | IC50: 15 nM | IC50: 250 nM | Differentiation: Improved isoform specificity.[1] |

| Legumain | No Inhibition | No Inhibition | Control: Specificity to papain-family maintained. |

The "Dark Matter" of the Z-Phe-ome

Investigating the Z-Phe-ome often reveals unexpected targets.

-

Viral Proteases: Z-Phe probes have been shown to cross-react with viral cysteine proteases (e.g., SARS-CoV-2 Mpro or PLpro) if the S2 pocket topology is similar.[1]

-

Calpains: Calcium-dependent cysteine proteases can be off-targets of broad Z-Phe probes.[1]

-

Validation: Any "new" band on a gel must be identified via Mass Spec (LC-MS/MS) to confirm it is not a non-specific alkylation event.[1]

References

-

Kirschke, H., & Shaw, E. (1981).[1][4] Rapid inactivation of cathepsin L by Z-Phe-PheCHN2 and Z-Phe-AlaCHN2.[1][5][6] Biochemical and Biophysical Research Communications.

-

Bogyo, M., et al. (2000).[1] Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences. [1]

-

Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [1]

-

Mellott, D. M., et al. (2021).[1] Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses.[1][7][8] mBio. [1]

-

Sanman, L. E., & Bogyo, M. (2014).[1] Activity-based profiling of proteases. Annual Review of Biochemistry.

Sources

- 1. Z-Phe-Ala-OH 21881-18-5 [sigmaaldrich.com]

- 2. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Rapid inactivation of cathepsin L by Z-Phe-PheCHN/sub 2/ and Z-Phe-AlaCHN/sub 2/ (Journal Article) | OSTI.GOV [osti.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester (Z-Phe-OMe)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the binding affinity and kinetics of N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe). We will delve into the core principles of molecular interactions and provide detailed, field-proven methodologies for their precise measurement.

Introduction: The Significance of Z-Phe-OMe in Protease Inhibition

N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is a derivative of the amino acid L-phenylalanine, featuring a benzyloxycarbonyl (Z) protecting group on the amine and a methyl ester on the carboxyl group. Such modifications are of significant interest in medicinal chemistry and chemical biology, particularly in the context of enzyme inhibition. Phenylalanine derivatives are known to interact with proteases, a class of enzymes that catalyze the breakdown of proteins.

One of the most well-studied proteases that interacts with phenylalanine derivatives is chymotrypsin , a serine protease found in the digestive system. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. Due to its structural similarity to the natural substrates of chymotrypsin, Z-Phe-OMe is hypothesized to act as a competitive inhibitor, binding to the enzyme's active site and preventing the binding and cleavage of its natural substrates.[1][2] Understanding the binding affinity and kinetics of this interaction is crucial for the rational design of more potent and specific protease inhibitors.[1]

This guide will use the interaction between Z-Phe-OMe and chymotrypsin as a primary example to illustrate the principles and techniques for characterizing binding affinity and kinetics.

Foundational Principles: Understanding Binding Affinity and Kinetics

The interaction between a ligand (like Z-Phe-OMe) and its protein target (like chymotrypsin) is governed by a set of thermodynamic and kinetic parameters that define the stability and dynamics of the resulting complex.

Binding Affinity (KD): This parameter quantifies the strength of the interaction between the ligand and its target at equilibrium. It is represented by the dissociation constant (KD), which is the ratio of the off-rate to the on-rate (koff/kon). A lower KD value indicates a higher binding affinity.

Binding Kinetics (kon and koff): These parameters describe the rates at which the ligand-protein complex is formed and broken down.

-

Association rate constant (kon or ka): Measures how quickly the ligand binds to the target.

-

Dissociation rate constant (koff or kd): Measures how quickly the ligand dissociates from the target.

A comprehensive understanding of both affinity and kinetics is essential in drug discovery. For instance, two inhibitors may have the same KD but vastly different kinetic profiles. One might have a fast on-rate and a fast off-rate, while the other has a slow on-rate and a very slow off-rate (long residence time). The latter is often a more desirable characteristic for a therapeutic agent.

Methodologies for Characterizing Z-Phe-OMe Binding

Several biophysical techniques can be employed to measure the binding affinity and kinetics of Z-Phe-OMe to its target. The choice of method depends on factors such as the amount and purity of the protein and ligand, the expected affinity, and the specific information required. The most common label-free techniques are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[3][4][5][6] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[4]

Caption: SPR experimental workflow for Z-Phe-OMe and chymotrypsin.

-

Immobilization of Chymotrypsin:

-

Activate the surface of a CM5 sensor chip (a common type of SPR chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of chymotrypsin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip surface via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the injection of chymotrypsin to subtract non-specific binding and bulk refractive index changes.

-

-

Preparation of Z-Phe-OMe:

-

Prepare a stock solution of Z-Phe-OMe in a suitable solvent (e.g., DMSO) and then serially dilute it into the running buffer (e.g., PBS with 0.05% Tween 20) to create a range of concentrations. It is crucial to ensure that the final DMSO concentration is the same across all samples and in the running buffer.

-

-

SPR Measurement:

-

Equilibrate the system by flowing the running buffer over both the active and reference flow cells until a stable baseline is achieved.

-

Inject the lowest concentration of Z-Phe-OMe over the flow cells for a set period to monitor the association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

Regenerate the sensor chip surface by injecting a solution that disrupts the chymotrypsin-Z-Phe-OMe interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration). This step needs to be optimized for the specific interaction.

-

Repeat the injection cycle with increasing concentrations of Z-Phe-OMe.

-

-

Data Analysis:

-

The raw data, presented as a sensorgram (response units vs. time), is processed by subtracting the signal from the reference flow cell.

-

The resulting sensorgrams are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Table 1: Representative Kinetic Data for Protease Inhibitors (Illustrative)

| Compound | Target | kon (M-1s-1) | koff (s-1) | KD (nM) | Reference |

| Peptide Aldehyde Inhibitor | 20S Proteasome | - | - | Varies | [7] |

| AeTI | Trypsin | - | - | 0.24 | [6] |

| AeTI | Chymotrypsin | - | - | 0.05 | [6] |

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[1][8] It is the only method that can determine all thermodynamic parameters (enthalpy ΔH, entropy ΔS, and binding affinity KD) in a single experiment.[1][8]

Caption: ITC experimental workflow for Z-Phe-OMe and chymotrypsin.

-

Sample Preparation:

-

Prepare a solution of chymotrypsin at a known concentration in a suitable buffer (e.g., phosphate or Tris buffer).

-

Prepare a solution of Z-Phe-OMe at a concentration typically 10-20 times higher than the chymotrypsin concentration in the identical buffer. It is critical that the buffer composition is precisely matched between the protein and ligand solutions to minimize heats of dilution. Dialysis of the protein against the buffer used to dissolve the ligand is highly recommended.

-

-

ITC Measurement:

-

Load the chymotrypsin solution into the sample cell of the calorimeter and the Z-Phe-OMe solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

Perform a series of small, precisely controlled injections of the Z-Phe-OMe solution into the chymotrypsin solution. The heat change associated with each injection is measured.

-

A control experiment, titrating Z-Phe-OMe into the buffer alone, should be performed to determine the heat of dilution of the ligand.

-

-

Data Analysis:

-

The raw data is a series of peaks, with each peak representing the heat change upon injection.

-

The area under each peak is integrated to determine the heat change for that injection.

-

This data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), enthalpy of binding (ΔH), and stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.

-

Table 2: Representative Thermodynamic Data for Protein-Ligand Interactions (Illustrative)

| Ligand | Protein | KD (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |

| NBD-556 | gp120 | - | -38.0 | 27.0 | - | [9] |

| AcCoA | AAC(6')-li | 10 and 1 | -1 and -2 | - | 2 | [10] |

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[11][12][13][14] It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[11][14] BLI is often considered more user-friendly and higher-throughput than SPR, making it suitable for screening applications.[15]

Caption: BLI experimental workflow for Z-Phe-OMe and chymotrypsin.

-

Immobilization of Chymotrypsin:

-

Select a suitable biosensor (e.g., an amine-reactive biosensor for covalent coupling or a streptavidin-coated biosensor if using a biotinylated chymotrypsin).

-

Immobilize chymotrypsin onto the biosensor surface according to the manufacturer's protocol.

-

-

Sample Preparation:

-

Prepare serial dilutions of Z-Phe-OMe in a suitable buffer in a 96- or 384-well microplate.

-

-

BLI Measurement:

-

Establish a stable baseline by dipping the biosensor tips into wells containing only the running buffer.

-

Move the biosensor tips to the wells containing the Z-Phe-OMe solutions to measure the association phase.

-

Transfer the biosensor tips back to the buffer-only wells to measure the dissociation phase.

-

-

Data Analysis:

-

The change in wavelength (nm) over time is plotted.

-

The resulting curves are processed and fitted to a kinetic model to determine kon, koff, and KD.

-

Mechanism of Inhibition: Competitive Inhibition

Based on its structural similarity to the natural substrates of chymotrypsin, Z-Phe-OMe is expected to act as a competitive inhibitor .[1][2] This means that Z-Phe-OMe binds to the active site of the enzyme, thereby preventing the substrate from binding.[13][16][17]

Visualizing the Mechanism of Competitive Inhibition

Caption: Competitive inhibition of an enzyme by an inhibitor like Z-Phe-OMe.

In competitive inhibition, increasing the substrate concentration can overcome the effect of the inhibitor.[13] Kinetic studies, such as those described above, can confirm this mechanism.

Conclusion and Future Directions

This guide has provided a comprehensive framework for characterizing the binding affinity and kinetics of Z-Phe-OMe, a representative phenylalanine derivative with potential as a protease inhibitor. By employing techniques such as SPR, ITC, and BLI, researchers can obtain detailed insights into the molecular interactions that govern enzyme inhibition.

While chymotrypsin serves as an excellent model system, the principles and methodologies outlined here are broadly applicable to the study of other proteases and their inhibitors. Future research could focus on:

-

Determining the specific kinetic and thermodynamic parameters for Z-Phe-OMe with a panel of proteases to assess its selectivity.

-

Utilizing structural biology techniques, such as X-ray crystallography, to visualize the binding mode of Z-Phe-OMe in the active site of its target.

-

Synthesizing and characterizing analogs of Z-Phe-OMe to develop more potent and selective inhibitors with therapeutic potential.

By combining these powerful biophysical techniques with medicinal chemistry and structural biology, the scientific community can continue to advance our understanding of enzyme inhibition and develop novel therapeutics for a wide range of diseases.

References

-

The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Canadian Science Publishing. Available from: [Link]

-

Graczyk, J. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). PubMed. Available from: [Link]

-

Geurink, P. P., et al. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry. Available from: [Link]

-

Purdie, J. E., & Benoiton, N. L. The interaction of a-chymotrypsin with phenylalanine derivatives containing a free a-amino group. Canadian Journal of Biochemistry. Available from: [Link]

-

White, E. H., et al. Preferential inhibition of alpha-chymotrypsin by the D form of an amino acid derivative, N'-isobutyryl-N-benzyl-N-nitrosophenylalaninamide (ia). Journal of the American Chemical Society. Available from: [Link]

-

(a) The inhibitor Z-Gly-Gly-Phe-CH2Cl; (b) its mode of binding to His57... ResearchGate. Available from: [Link]

-

Ueno, A., et al. Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. PubMed. Available from: [Link]

-

'Switch-off' biosensing for chymotrypsin-catalyzed reaction by SPR–SERS spectroscopy. Royal Society of Chemistry. Available from: [Link]

-

ITC-Derived Binding Constants. Bio-Rad. Available from: [Link]

-

N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. PubChem. Available from: [Link]

-

Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern. MDPI. Available from: [Link]

-

Stein, R. L., et al. Kinetic characterization of the chymotryptic activity of the 20S proteasome. PubMed. Available from: [Link]

-

ENZYME INHIBITION. eGyanKosh. Available from: [Link]

-

Enzyme Inhibition: Mechanisms and Scope. SciSpace. Available from: [Link]

-

ENZYME INHIBITION. eGyanKosh. Available from: [Link]

-

Hsieh, H.-P., et al. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PMC. Available from: [Link]

-

Enzyme Inhibition. BJB. Available from: [Link]

-

N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester. PubChem. Available from: [Link]

-

N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester. SpectraBase. Available from: [Link]

-

Enzyme inhibitor. Wikipedia. Available from: [Link]

-

A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-Portal.org. Available from: [Link]

-

Elucidating Protein Binding Mechanisms by Variable-c ITC. PMC. Available from: [Link]